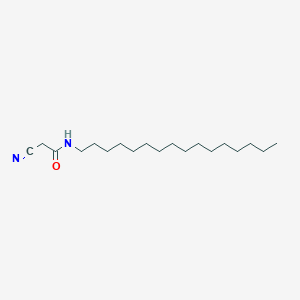

2-cyano-N-hexadecyl-acetamide

説明

Contextualization within the Field of N-Alkyl Cyanoacetamides

N-alkyl cyanoacetamides are a subgroup of the broader category of cyanoacetamides. sapub.org These molecules are recognized for their polyfunctional nature, possessing both electrophilic and nucleophilic centers, which renders them exceptionally versatile as building blocks in organic synthesis. sapub.org The most prevalent synthetic route to N-alkyl and N-aryl cyanoacetamides is the reaction between a substituted amine and an alkyl cyanoacetate. sapub.org

Due to their chemical reactivity, cyanoacetamides are widely employed as precursors for the synthesis of a diverse range of heterocyclic compounds. sapub.org The active methylene group—the CH2 positioned between the cyano and carbonyl groups—along with the amide nitrogen, can function as nucleophiles. sapub.org Conversely, the carbonyl and cyano groups act as electrophilic sites. sapub.org This reactivity profile facilitates the construction of various cyclic structures, including pyridines, pyrimidines, thiazoles, and pyrazoles. sapub.org For example, the creation of highly functionalized pyridines can be accomplished via a one-pot, three-component tandem reaction involving aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides. mdpi.com

Significance of Long-Chain Amide Scaffolds in Advanced Chemical Systems

The inclusion of a long alkyl chain, such as the hexadecyl group found in 2-cyano-N-hexadecyl-acetamide, confers the ability for self-assembly—a phenomenon where molecules spontaneously arrange themselves into ordered structures. pitt.edu This principle is fundamental to supramolecular chemistry and nanotechnology. pitt.eduula.ve Long-chain amide scaffolds are especially proficient at forming well-defined nanostructures, a process driven by non-covalent forces, most notably hydrogen bonding between the amide groups. pitt.edunih.govresearchgate.net

These hydrogen bonds, in conjunction with hydrophobic interactions originating from the long alkyl chains, can direct the formation of intricate molecular architectures such as micelles, nanoribbons, and nanobands. nih.govresearchgate.netmdpi.com It has been demonstrated that the amide group can augment the aggregation properties of surfactants, resulting in lower critical micelle concentrations when compared to their non-functionalized analogs. nih.govresearchgate.net A significant focus of current research is the ability to control the conformation and subsequent assembly of these molecules by altering factors like the length of the alkyl chain. researchgate.netmdpi.com The self-assembled materials that result from these processes hold potential for a variety of applications in the development of novel functional materials.

Overview of Research Trajectories and Academic Significance

The scientific investigation of long-chain N-alkyl cyanoacetamides such as this compound lies at the confluence of synthetic organic chemistry, supramolecular chemistry, and materials science. One prominent research direction is the synthesis of new heterocyclic systems using cyanoacetamide precursors. mdpi.com Such studies frequently delve into how different substituents on the amide nitrogen can alter the electronic properties and reactivity of the molecule. researchgate.net

Another primary area of research is the study of the self-assembly behavior of these amphiphilic compounds. pitt.eduresearchgate.net A thorough understanding of the interplay between molecular structure—for instance, alkyl chain length and headgroup functionality—and the resulting supramolecular organization is vital for the rational design of new materials with tailored properties. researchgate.netmdpi.com For example, placing amide groups in proximity to the polar head of a surfactant has been shown to boost its surface activity and encourage micelle formation through hydrogen bonding. nih.gov The academic importance of this field of study is rooted in its contributions to the fundamental principles of molecular self-organization and its capacity to yield innovative materials for a wide range of technological uses. The analysis of the crystal structures of these long-chain molecules is also a critical area, offering deep insights into their packing in the solid state and the nature of their intermolecular interactions. rsc.orgrsc.org

特性

IUPAC Name |

2-cyano-N-hexadecylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19(22)16-17-20/h2-16,18H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZSRFNJSOUMAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396593 | |

| Record name | 2-cyano-N-hexadecyl-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85987-88-8 | |

| Record name | 2-cyano-N-hexadecyl-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity Profiles and Synthetic Utility of 2-cyano-n-hexadecyl-acetamide

Reactivity at the Active Methylene Center

The methylene group (CH₂) positioned between the electron-withdrawing cyano (-CN) and N-hexadecyl-acetamido (-CONHC₁₆H₃₃) groups exhibits significant acidity. researchgate.nettubitak.gov.tr This "active methylene" center is readily deprotonated, even by mild bases, to form a stabilized carbanion. This carbanion is a potent nucleophile, serving as the key reactive species in a variety of important carbon-carbon bond-forming reactions. researchgate.nettubitak.gov.tr

Electrophilic Additions and Condensation Reactions (e.g., Knoevenagel)

The Knoevenagel condensation is a cornerstone reaction involving active methylene compounds. wikipedia.orgsigmaaldrich.com It is a modification of the aldol condensation where a carbanion adds to a carbonyl group, typically an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org For 2-cyano-N-hexadecyl-acetamide, the reaction is initiated by a weak base (often a primary or secondary amine like piperidine) that deprotonates the active methylene group. wikipedia.orgbhu.ac.in The resulting nucleophile then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. Subsequent elimination of a water molecule produces a highly functionalized α,β-unsaturated system. sigmaaldrich.com

These condensation reactions are pivotal for synthesizing various derivatives, including acrylamides, which are themselves valuable intermediates. For instance, the condensation of N-substituted-2-cyanoacetamides with various aldehydes in the presence of piperidine leads to the formation of 2-cyano-3-aryl-acrylamides. researchgate.net

Table 1: Representative Knoevenagel Condensation of Cyanoacetamide Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

|---|---|---|---|

| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | Piperidine | 2-Cyano-3-aryl-N-hexadecyl-acrylamide |

Nucleophilic Attack and Cyclization Reactions (e.g., Michael Addition)

The carbanion generated from the active methylene center can also act as a nucleophile in Michael additions (conjugate additions). byjus.commasterorganicchemistry.com In this reaction, the nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. byjus.comlibretexts.org This 1,4-addition is a powerful method for forming carbon-carbon bonds under mild conditions. byjus.com The reaction of this compound with a Michael acceptor like an α,β-unsaturated ketone would result in a 1,5-dicarbonyl compound (or its cyano-equivalent), a versatile synthetic intermediate. libretexts.org

Furthermore, the reactivity of the active methylene group is exploited in cyclization reactions to build various heterocyclic systems. researchgate.net For example, the reaction of N-octadecyl-2-cyanoacetamide with phenacyl bromide in the presence of a base like triethylamine yields a butanamide derivative. researchgate.net This intermediate can then be cyclized with hydroxylamine to form a 2H-1,2-oxazine-5-carboxamide derivative, demonstrating the utility of the active methylene group in sequential nucleophilic substitution and cyclization pathways. researchgate.net

Transformations Involving the Cyano Group

The cyano (nitrile) group is a versatile functional group that can undergo a range of transformations, including derivatization, cycloadditions, and reductions. tubitak.gov.tr

Nitrile Derivatization and Cycloaddition Reactions

The cyano group in this compound can be derivatized through several pathways. For example, it can participate in cycloaddition reactions. While direct examples with this compound are specific, the general reactivity pattern of cyanoacetamides shows they can react with bidentate reagents to form heterocycles. ekb.eg In some reactions, the cyano group acts as an electrophilic site. ekb.eg

More complex transformations can lead to the formation of diverse heterocyclic structures. For instance, base-catalyzed cycloaddition reactions of 3,3-diaminoacrylonitriles (related to cyanoacetamides) with heterocyclic azides can produce diheterocyclic compounds linked by an amidine group. beilstein-journals.org This highlights the potential of the cyanoacetamide core structure to participate in sophisticated, multi-step syntheses of complex nitrogen-containing molecules. beilstein-journals.org

Selective Reductions and Oxidations

The cyano group is readily reduced to a primary amine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. organic-chemistry.org The selective reduction of the nitrile in this compound would yield 3-amino-N-hexadecylpropanamide, converting the molecule into a diamine derivative. This reaction significantly alters the molecule's chemical properties, introducing a basic primary amine group.

Information regarding the selective oxidation of the cyano or methylene group in this compound is not extensively documented in the reviewed literature. However, nitrosation at the active methylene carbon has been reported for other N-aryl-2-cyanoacetamides using sodium nitrite in acetic acid, which affords the corresponding hydroxyimino derivatives. ekb.eg

Reactivity of the Amide Functionality

The amide bond is the most stable and least reactive of the common carboxylic acid derivatives, a characteristic attributed to resonance delocalization between the nitrogen lone pair and the carbonyl group. libretexts.orgchemistrysteps.com This resonance reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack. chemistrysteps.com Consequently, the N-hexadecyl-acetamide group in the title compound is relatively inert compared to its other functional groups.

Despite its stability, the amide group can undergo specific transformations under more forceful conditions. savemyexams.com

Hydrolysis : Amides can be hydrolyzed to a carboxylic acid and an amine by heating in strong aqueous acid or base. libretexts.org Acid-catalyzed hydrolysis of this compound would yield cyanoacetic acid and hexadecylammonium salt. Basic hydrolysis would produce a salt of cyanoacetic acid and free hexadecylamine. savemyexams.com

Reduction : The amide carbonyl can be completely reduced to a methylene group (CH₂) by powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgsavemyexams.com This reaction is specific to amides and does not produce an alcohol. libretexts.org The reduction of this compound with LiAlH₄ would reduce both the amide and the cyano group, ultimately yielding N¹,N³-di(hexadecyl)propane-1,3-diamine after workup, assuming the initial product of amide reduction further reacts. A more direct product from just the amide reduction would be N-(3-aminopropyl)hexadecylamine, following the reduction of the cyano group first.

Table 2: Summary of Amide Group Reactivity

| Reaction | Reagents | Product(s) |

|---|---|---|

| Acid Hydrolysis | H₃O⁺, Heat | Cyanoacetic acid + Hexadecylammonium ion. savemyexams.com |

| Base Hydrolysis | OH⁻, Heat | Cyanoacetate salt + Hexadecylamine. savemyexams.com |

N-Substitution and Amide Bond Modifications

The amide nitrogen in this compound can undergo substitution reactions, allowing for the introduction of various functional groups. While direct N-alkylation can be challenging, modifications often proceed via reactions that involve the entire cyanoacetamide moiety. For instance, the nucleophilicity of the amide nitrogen can be enhanced under basic conditions, facilitating reactions with electrophiles.

Modification of the amide bond can also be achieved through intramolecular cyclization reactions or by transformations that involve both the amide and the active methylene group. For example, reaction of N-octadecyl-2-cyanoacetamide with phenacyl bromide leads to a butanamide derivative, which can be further cyclized. researchgate.net

Table 1: Examples of N-Substitution and Amide Bond Modification Reactions

| Reactant | Reagent(s) | Product Type | Reference |

| N-octadecyl-2-cyanoacetamide | Phenacyl bromide | Butanamide derivative | researchgate.net |

| 2-cyano-2-oximino-acetamide | N,N-diethylchloroacetamide | N-(diethylcarbamoylmethyl)-2-cyano-2-methoximino-acetamide | google.com |

This table is illustrative and may not be exhaustive.

Participation in Heterocyclic Ring Formations

This compound is a valuable precursor for the synthesis of a wide array of heterocyclic compounds. researchgate.netekb.egresearchgate.netmdpi.com The active methylene group can participate in condensation reactions with various electrophiles, leading to the formation of five- and six-membered rings. The cyano group and the amide functionality can also be directly involved in cyclization processes.

The synthesis of various heterocycles often starts with a Knoevenagel condensation, followed by a cyclization step. For instance, reaction with aldehydes or ketones can lead to the formation of substituted pyridines. ekb.eg Similarly, reactions with sulfur and a suitable methylene-active compound can yield thiophenes via the Gewald reaction. mdpi.com The reaction of 2-cyanoacetamides with hydrazines is a common route to pyrazole derivatives. researchgate.netsapub.org

This compound as a Versatile Synthon in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are a powerful tool in modern organic synthesis. nih.govresearchgate.net this compound, with its multiple reactive sites, is an excellent substrate for MCRs.

Construction of Substituted Heterocycles (e.g., Thiophenes, Pyridines, Pyrazoles)

The use of this compound in MCRs provides a highly efficient route to a diverse range of substituted heterocycles. ekb.egresearchgate.netmdpi.com For example, a one-pot reaction involving this compound, an aldehyde, and a sulfur source can lead to the formation of highly substituted thiophenes. mdpi.com Similarly, MCRs involving this compound, an aldehyde, and an amine can be employed to synthesize various pyridine derivatives. ekb.eg The synthesis of pyrazoles can also be achieved through MCRs, often involving a hydrazine component. researchgate.net

Table 2: Examples of Heterocycles Synthesized via MCRs with Cyanoacetamides

| Heterocycle | Reactant 1 | Reactant 2 | Reactant 3 | Reference |

| Thiophene | 2-Cyanoacetamide derivative | Elemental sulfur | Methylene carbonitrile reagent | mdpi.com |

| Pyridine | 2-Cyanoacetamide derivative | Benzylidenemalononitrile | - | ekb.eg |

| Pyrazole | Acrylamide derivative | Hydrazine hydrate | - | researchgate.net |

This table highlights the general strategies for synthesizing these heterocycles using cyanoacetamide derivatives.

Access to Fused and Macrocyclic Molecular Architectures

The reactivity of this compound can be harnessed to construct more complex molecular architectures, including fused and macrocyclic systems. ekb.eg Fused heterocycles can be obtained through sequential reactions where an initially formed heterocyclic ring undergoes further cyclization. For example, a pyridine ring formed from this compound could be annulated with another ring system.

The synthesis of macrocycles often involves reactions that can form large rings, such as ring-closing metathesis or reactions that proceed under thermodynamic control to favor the formation of macrocyclic products. rsc.orgrsc.org The long hexadecyl chain of this compound can play a role in directing the formation of such structures, for example, by influencing the conformation of reaction intermediates. While direct examples of macrocyclization starting from this compound are not abundant in the provided search results, the general principles of using long-chain building blocks in macrocycle synthesis are well-established.

Supramolecular Architectures and Self-assembly of 2-cyano-n-hexadecyl-acetamide Systems

Governing Intermolecular Interactions in N-Hexadecyl-acetamide Assemblies

The self-assembly of 2-cyano-N-hexadecyl-acetamide into supramolecular structures is dictated by a combination of non-covalent interactions. These include hydrogen bonding, hydrophobic forces, and potential π-interactions, which collectively determine the packing and organization of the molecules.

Hydrogen Bonding Networks Involving the Cyano and Amide Moieties

The primary driving force for the association of this compound molecules is expected to be the formation of hydrogen bonds. The amide group (-CONH-) is a classic hydrogen-bonding motif, with the N-H group acting as a hydrogen bond donor and the C=O group as an acceptor. This can lead to the formation of one-dimensional chains or tapes. nih.govrsc.org

Table 1: Potential Hydrogen Bonding Interactions in this compound Assemblies

| Donor | Acceptor | Type of Interaction |

| Amide N-H | Amide C=O | Strong, directional hydrogen bond |

| Amide N-H | Cyano N | Directional hydrogen bond |

| Aliphatic C-H | Amide C=O | Weak hydrogen bond |

| Aliphatic C-H | Cyano N | Weak hydrogen bond |

This table is illustrative and based on the functional groups present in the molecule and known hydrogen bonding patterns.

Influence of the Long Alkyl Chain on Packing and Organization (e.g., Hydrophobic Interactions)

The hexadecyl chain (C16H33) is a long, nonpolar alkyl group that plays a crucial role in the self-organization of the molecule. In aqueous or polar environments, the hydrophobic effect will drive the aggregation of these chains to minimize their contact with the polar solvent molecules. nih.govnih.gov This leads to the formation of micellar structures or bilayers where the hydrophobic tails are sequestered in the interior of the assembly, and the polar head groups are exposed to the solvent.

π-Interactions in Conjugated Systems

The this compound molecule itself does not possess a large conjugated π-system. However, the cyano group has a triple bond, and the amide group has some double bond character. While not as significant as in aromatic systems, weak π-interactions could still play a role in the fine-tuning of the molecular packing. researchgate.netiucr.org In some crystal structures of related molecules, C-H···π interactions have been noted. researchgate.net Furthermore, if co-assembled with other molecules that do have extended π-systems, the cyano and amide groups could participate in electrostatic interactions with those systems.

Directed Self-Organization into Hierarchical Structures

The amphiphilic nature of this compound makes it a candidate for the formation of various hierarchical nanostructures and as a directing agent in the synthesis of other materials.

Formation of Nanomaterials with Controlled Morphologies

Amphiphilic molecules with long alkyl chains and hydrogen-bonding head groups are well-known to form a variety of nanomaterials, such as nanofibers, nanotubes, and vesicles. nih.gov The specific morphology is often dependent on factors like solvent, concentration, and temperature. For instance, in certain solvents, molecules like this compound could self-assemble into one-dimensional fibers through a combination of hydrogen bonding along the core and hydrophobic interactions of the surrounding alkyl chains. nih.gov It is also plausible that this molecule could be a component in the formation of functionalized poly(alkyl cyanoacrylate) nanoparticles through polymerization and self-assembly processes. researchgate.net

Table 2: Potential Nanomaterials from this compound Self-Assembly

| Nanomaterial | Primary Driving Forces | Potential Applications |

| Nanofibers/Nanorods | Hydrogen bonding, Hydrophobic interactions | Scaffolds for tissue engineering, components in electronic devices |

| Vesicles/Micelles | Hydrophobic effect | Drug delivery, encapsulation |

| Monolayers | Adsorption to a surface, hydrophobic interactions | Surface modification, sensors |

This table presents hypothetical applications based on the predicted self-assembly behavior of the molecule.

Role as Structure-Directing Agents in Porous Material Synthesis (e.g., Zeolitic Imidazolate Frameworks)

Long-chain amides have been demonstrated to act as structure-directing agents (SDAs) in the synthesis of porous materials like zeolitic imidazolate frameworks (ZIFs). acs.orgresearchgate.net ZIFs are a class of metal-organic frameworks (MOFs) with zeolite-like topologies. rsc.orgberkeley.edu The solvent and other additives present during synthesis can direct the formation of specific ZIF structures.

Recent research has shown that long alkyl-chain N,N-dimethyl amides can act as templates, leading to specific ZIF topologies. acs.orgresearchgate.net The mechanism involves interactions, such as C-H···π interactions, between the amide and the growing ZIF framework, which stabilizes a particular crystal structure. acs.orgresearchgate.net Given its long alkyl chain and amide functionality, it is conceivable that this compound could similarly function as an SDA in the synthesis of novel ZIFs or other porous coordination polymers. The size and shape of the SDA are critical in templating the pore structure of the final material.

Induction and Stabilization of Liquid Crystalline Phases

An extensive search for documented research on the ability of this compound to induce or stabilize liquid crystalline phases did not yield any specific findings. While the structural features of this molecule—a polar cyanoacetamide headgroup and a long nonpolar hexadecyl tail—are characteristic of molecules that can exhibit liquid crystalline behavior, no studies appear to have been published that confirm or characterize such properties for this specific compound. The cyano group is known to contribute a significant dipole moment which can be a factor in the formation of various mesophases in other molecules. ajchem-a.compsu.edu Similarly, the long alkyl chain promotes the molecular ordering necessary for liquid crystal formation. However, without experimental data from techniques such as polarized optical microscopy (POM) or differential scanning calorimetry (DSC) for this compound, any discussion of its liquid crystalline behavior would be purely speculative.

Host-Guest Complexation and Molecular Recognition Phenomena

There is currently no available scientific literature detailing the involvement of this compound in host-guest complexation or molecular recognition phenomena. Host-guest chemistry involves the formation of unique complexes between a larger 'host' molecule and a smaller 'guest' molecule, driven by non-covalent interactions. While the amide and cyano groups of this compound could potentially participate in hydrogen bonding and dipole-dipole interactions, which are fundamental to molecular recognition, no studies have been published that explore this potential. Research in this area would typically involve techniques like NMR titration, isothermal titration calorimetry, or X-ray crystallography to characterize the formation and structure of any potential host-guest complexes. The absence of such data in public databases and scientific journals indicates that this area of its chemistry remains unexplored.

Q & A

Q. What are the recommended synthetic routes for 2-cyano-N-hexadecyl-acetamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Substitution reactions under alkaline conditions (e.g., using KOH or NaOH) to introduce functional groups. For example, 3-chloro-4-fluoronitrobenzene can react with alcohol derivatives under basic conditions to form intermediates .

- Step 2 : Reduction of nitro groups using iron powder under acidic conditions .

- Step 3 : Condensation of intermediates with cyanoacetic acid using condensing agents (e.g., DCC or EDC) to form the acetamide backbone .

- Optimization : Adjusting solvent polarity (e.g., toluene/water mixtures), temperature (reflux conditions), and stoichiometric ratios (e.g., excess NaN₃ for azide formation) can minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify the hexadecyl chain (δ 0.8–1.5 ppm for CH₂/CH₃) and cyano group (δ 120–130 ppm for C≡N) .

- IR Spectroscopy : Confirms the presence of C≡N (~2240 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₉H₃₄N₂O, theoretical MW: 322.27 g/mol) .

- X-ray Crystallography : Resolves crystal packing influenced by the long alkyl chain and hydrogen bonding (if single crystals are obtainable) .

Q. What safety precautions should be taken when handling this compound given limited toxicological data?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Keep in airtight containers away from oxidizers due to potential cyanide release under decomposition .

- Emergency Protocols : Follow H302 (harmful if swallowed) and H319 (eye irritation) guidelines; rinse exposed areas with water for 15 minutes .

Advanced Research Questions

Q. How can computational chemistry tools predict the interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with enzymes (e.g., cytochrome P450) or lipid membranes .

- MD Simulations : Simulate the compound’s behavior in lipid bilayers to study self-assembly driven by the hexadecyl chain (GROMACS/NAMD) .

- QSAR Models : Train models on PubChem datasets to predict toxicity or bioactivity based on substituent effects .

Q. What strategies resolve contradictions in solubility data reported for this compound across different solvent systems?

- Methodological Answer :

- Systematic Solvent Screening : Test solubility in solvents of varying polarity (e.g., DMSO, hexane, ethanol) using gravimetric or NMR saturation methods .

- Temperature Gradients : Measure solubility at 25°C, 37°C, and 50°C to assess thermodynamic parameters (ΔH, ΔS) .

- Co-solvency Studies : Use water-ethanol or water-THF mixtures to enhance solubility for biological assays .

Q. What experimental approaches are used to study the self-assembly behavior of this compound in aqueous solutions?

- Methodological Answer :

- Dynamic Light Scattering (DLS) : Monitor aggregate size distribution at varying concentrations (0.1–10 mM) .

- TEM/Cryo-EM : Image micellar or vesicular structures formed by the amphiphilic hexadecyl chain .

- Surface Tension Measurements : Use a tensiometer to determine critical micelle concentration (CMC) .

- Fluorescence Spectroscopy : Employ pyrene probes to quantify micropolarity changes during self-assembly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。